molecular formula C8H6F3IO B1382707 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene CAS No. 1261752-45-7

1-Iodo-2-methoxy-4-(trifluoromethyl)benzene

Cat. No.: B1382707
CAS No.: 1261752-45-7
M. Wt: 302.03 g/mol
InChI Key: PIQHCAIJDSYVKH-UHFFFAOYSA-N
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Description

Overview of Halogenated Aromatic Compounds

Halogenated aromatic compounds constitute a fundamental class of organic molecules characterized by the presence of one or more halogen atoms attached to aromatic ring systems. These compounds encompass a diverse range of structures, from simple halogenated benzenes to complex polychlorinated biphenyls and other sophisticated aromatic systems. The incorporation of halogen atoms into aromatic frameworks significantly alters the electronic properties, reactivity patterns, and physical characteristics of the parent compounds. The halogens most commonly found in aromatic systems include chlorine, bromine, iodine, and fluorine, each contributing distinct electronic effects that influence molecular behavior. These modifications can dramatically enhance or modify the biological activity, chemical stability, and synthetic utility of the resulting compounds.

The electronic effects of halogens on aromatic systems are particularly complex, as these atoms can act as both electron-withdrawing groups through inductive effects and electron-donating groups through mesomeric effects. This dual nature creates unique reactivity patterns that synthetic chemists have exploited for decades in various applications. Chlorinated aromatic compounds have historically found extensive use as solvents, chemical intermediates, and in the production of pesticides and other industrial chemicals. Brominated aromatics have served similar roles, with particular prominence in flame retardant applications and as synthetic intermediates in pharmaceutical chemistry. The versatility of halogenated aromatics extends to their use in materials science, where they serve as building blocks for polymers, liquid crystals, and other advanced materials.

Modern research in halogenated aromatics has increasingly focused on the development of more sophisticated synthetic methodologies and the exploration of novel applications in drug discovery and materials science. The persistent nature of many halogenated aromatics in the environment has also driven research into more environmentally benign alternatives and improved disposal methods. Contemporary synthetic chemistry has witnessed significant advances in the selective halogenation of aromatic compounds, with particular emphasis on developing mild, efficient, and regioselective methods for introducing halogens into complex molecular frameworks. These developments have expanded the synthetic utility of halogenated aromatics and opened new avenues for their application in cutting-edge research areas.

Significance of Trifluoromethylated and Iodinated Benzenes in Modern Chemistry

Trifluoromethylated aromatic compounds have emerged as one of the most important classes of organofluorine molecules in contemporary chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group is particularly valued for its unique electronic properties, which include strong electron-withdrawing character, high lipophilicity, and exceptional chemical stability. These characteristics make trifluoromethylated aromatics highly desirable in drug discovery, where the incorporation of trifluoromethyl groups can dramatically improve the metabolic stability, bioavailability, and pharmacological properties of pharmaceutical compounds. The development of efficient methods for trifluoromethylation has therefore become a major focus of synthetic organic chemistry research.

The introduction of trifluoromethyl groups into aromatic systems presents significant synthetic challenges due to the high stability and low nucleophilicity of trifluoromethyl sources. Traditional methods for trifluoromethylation often required harsh conditions and produced limited yields, driving the development of more sophisticated approaches. Recent advances in photoredox catalysis have revolutionized the field, enabling mild and efficient trifluoromethylation of aromatic compounds under ambient conditions using visible light activation. These photoredox methods have demonstrated excellent functional group tolerance and broad substrate scope, making them particularly valuable for late-stage functionalization of complex molecules. The mechanistic understanding of these processes has also advanced significantly, with detailed studies revealing the radical pathways involved in photoredox trifluoromethylation.

Iodinated aromatic compounds occupy a unique position in synthetic chemistry due to the exceptional reactivity of the carbon-iodine bond in cross-coupling reactions. The iodine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions, making iodinated aromatics highly valuable synthetic intermediates. The polarizable nature of iodine also enables unique reactivity patterns in other synthetic transformations, including nucleophilic substitution and radical reactions. The synthesis of iodinated aromatics has been extensively studied, with electrophilic iodination being the most common approach. These reactions typically require careful control of conditions to achieve selective iodination and avoid over-reaction or undesired substitution patterns.

The combination of trifluoromethyl and iodine functionalities in a single aromatic molecule creates a particularly powerful synthetic intermediate. Such compounds can undergo selective transformation of the iodine substituent while preserving the trifluoromethyl group, enabling the construction of complex molecular architectures with precise control over functional group placement. This combination is especially valuable in pharmaceutical chemistry, where the metabolic stability conferred by the trifluoromethyl group can be combined with the synthetic versatility provided by the iodine substituent. The development of methods for synthesizing such bifunctional compounds has therefore attracted considerable attention from synthetic chemists.

Purpose and Scope of Research on 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene

The investigation of this compound represents a comprehensive study of a multifunctional aromatic compound that embodies several important structural features in a single molecular framework. This compound combines the synthetic utility of an iodine substituent, the metabolic stability of a trifluoromethyl group, and the electronic modulation provided by a methoxy substituent. The specific substitution pattern creates a unique electronic environment that influences both the reactivity and physical properties of the molecule. Research on this compound aims to elucidate the relationships between structure and reactivity, particularly focusing on how the different substituents influence each other's behavior and the overall molecular properties.

The scope of research encompasses detailed structural characterization, including comprehensive spectroscopic analysis and computational studies to understand the electronic distribution and conformational preferences of the molecule. Experimental investigations focus on the synthesis, purification, and characterization of the compound, as well as studies of its reactivity in various chemical transformations. Particular attention is given to cross-coupling reactions, where the iodine substituent can be selectively transformed while preserving the other functional groups. The research also explores the compound's potential applications in pharmaceutical chemistry, materials science, and as a building block for more complex molecular architectures.

Understanding the physicochemical properties of this compound is crucial for its effective utilization in synthetic applications. Research in this area includes determination of solubility parameters, thermal stability, and spectroscopic properties that can aid in compound identification and characterization. The compound's behavior in different solvents and under various reaction conditions is systematically studied to optimize synthetic protocols and predict reaction outcomes. These fundamental studies provide the foundation for more applied research focusing on specific synthetic applications and the development of new methodologies involving this compound.

The research scope also extends to comparative studies with related compounds to understand structure-activity relationships and identify optimal substitution patterns for specific applications. By comparing the properties and reactivity of this compound with its positional isomers and other halogenated aromatics, researchers can develop predictive models for molecular behavior and guide the design of new compounds with desired properties. This systematic approach contributes to the broader understanding of halogenated aromatics and their applications in modern chemistry.

Historical Context and Discovery

The development of halogenated aromatic chemistry has its roots in the late 19th century, when early organic chemists first began systematically studying the effects of halogen substitution on benzene and other aromatic compounds. The foundational work by Willgerodt in 1886, who prepared the first polycoordinated iodine compound from iodobenzene, marked an important milestone in the understanding of hypervalent iodine chemistry. This early research laid the groundwork for the modern understanding of halogenated aromatics and their unique reactivity patterns. The subsequent development of electrophilic aromatic substitution theory provided the theoretical framework for understanding and predicting the regioselectivity of halogenation reactions.

The emergence of organofluorine chemistry as a distinct field occurred much later, primarily in the mid-20th century, driven by the recognition of fluorine's unique properties and the development of methods for handling fluorinated compounds safely. The trifluoromethyl group gained particular prominence with the advent of pharmaceutical chemistry, where its metabolic stability and lipophilicity made it highly valuable for drug development. Early methods for introducing trifluoromethyl groups were limited and often required harsh conditions, but the field has evolved dramatically with the development of modern synthetic methodologies. The photoredox revolution of the early 21st century has been particularly transformative, enabling mild and efficient trifluoromethylation under previously unimaginable conditions.

The specific compound this compound represents a convergence of these historical developments in halogenated aromatic chemistry. While the exact date of its first synthesis is not definitively established in the literature, compounds of this type likely emerged from research programs focused on developing pharmaceutical intermediates and synthetic building blocks in the late 20th or early 21st century. The compound's structure reflects the modern synthetic chemist's approach to molecular design, incorporating multiple functional groups that each serve specific purposes in synthetic planning. The methoxy group provides electron-donating character, the trifluoromethyl group offers metabolic stability and lipophilicity, and the iodine atom serves as a reactive handle for further functionalization.

The systematic study of this compound and related structures has been facilitated by advances in analytical chemistry, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, which enable detailed structural characterization and purity assessment. Modern computational chemistry has also played a crucial role in understanding the electronic structure and predicting the properties of such compounds. The convergence of these analytical and computational tools with advanced synthetic methodologies has made possible the detailed investigation of complex multifunctional aromatic compounds like this compound.

Table 1: Fundamental Properties of this compound

Property Value Reference
Molecular Formula C₈H₆F₃IO
Molecular Weight 302.03 g/mol
CAS Number 1261752-45-7
IUPAC Name This compound
SMILES Notation COC1=C(C=CC(=C1)C(F)(F)F)I
InChI Key PIQHCAIJDSYVKH-UHFFFAOYSA-N
Storage Temperature 4°C
Appearance Powder

Table 2: Spectroscopic Characteristics and Analytical Data

Analytical Method Key Features Source
¹H Nuclear Magnetic Resonance Aromatic proton signals in typical range
¹⁹F Nuclear Magnetic Resonance Characteristic trifluoromethyl signal
Infrared Spectroscopy Aromatic carbon-carbon stretching vibrations
Mass Spectrometry Molecular ion peak at m/z 302
Predicted Collision Cross Section 142.2 Ų for [M+H]⁺ adduct

Properties

IUPAC Name

1-iodo-2-methoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQHCAIJDSYVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure Summary

  • Starting material: 2-methoxy-5-(trifluoromethyl)benzoic acid.
  • Reagents: Iodine (I2), often in excess, and a suitable oxidant.
  • Conditions: Heating at elevated temperatures (e.g., 100–140 °C) for several hours.
  • Work-up: Extraction with organic solvents, drying, and purification by silica gel chromatography.

Key Data (from supporting research)

Parameter Details
Starting material amount 0.50 mmol
Temperature 100 °C to 140 °C
Reaction time 4 to 16 hours
Yield Approximately 40–84% depending on conditions and substituents
Purification Flash silica gel chromatography
Spectral confirmation 1H NMR, 13C NMR, HRMS matching literature data

This method was reported to yield 1-iodo-2-methoxy-4-(trifluoromethyl)benzene with spectral data consistent with previous reports, confirming the structure and purity.

Metal- and Base-Free Iodination from Arylhydrazine Hydrochlorides

A metal-free iodination approach uses arylhydrazine hydrochlorides as precursors, reacting with iodine in dimethyl sulfoxide (DMSO) under mild conditions. This method avoids transition metals and bases, offering a cleaner reaction profile.

Procedure Summary

  • Reactants: Arylhydrazine hydrochloride derivative of the aromatic ring, iodine.
  • Solvent: DMSO.
  • Conditions: Stirring at 60 °C for 6 hours under air.
  • Work-up: Addition of saturated sodium persulfate solution and water, extraction with chloroform, drying, and purification by silica gel chromatography.

Advantages

  • Mild reaction conditions.
  • Avoidance of metal catalysts and bases.
  • Good yields and scalability demonstrated.

Direct Electrophilic Iodination of Methoxy-Trifluoromethylbenzenes

Direct electrophilic iodination of aromatic rings bearing methoxy and trifluoromethyl substituents can be performed using iodine sources such as iodine monochloride or iodine with oxidants. The regioselectivity is influenced by the directing effects of the substituents.

Typical Conditions

  • Reagents: Iodine or iodine monochloride, sometimes with oxidants like hydrogen peroxide or peracids.
  • Solvent: Organic solvents such as dichloromethane or acetic acid.
  • Temperature: Ambient to slightly elevated temperatures.
  • Time: Several hours to overnight.

Considerations

  • Methoxy groups are ortho/para directing and activating.
  • Trifluoromethyl groups are meta directing and deactivating.
  • The combination leads to selective iodination at the position ortho to methoxy and para to trifluoromethyl, consistent with the target compound.

Yields and selectivity depend on reaction conditions and reagent stoichiometry. Purification typically involves silica gel chromatography.

Summary Table of Preparation Methods

Method Starting Material Conditions Yield (%) Notes
Decarboxylative iodination 2-Methoxy-5-(trifluoromethyl)benzoic acid Iodine, heat (100–140 °C), 4–16 h 40–84 Well-established; confirmed by NMR and HRMS
Metal-free iodination from arylhydrazine Arylhydrazine hydrochloride derivative I2, DMSO, 60 °C, 6 h Up to 94 (similar compounds) Mild, metal-free, scalable
Electrophilic iodination 2-Methoxy-4-(trifluoromethyl)benzene I2 or ICl, oxidants, RT to 50 °C Variable (moderate to good) Regioselectivity influenced by substituents

Research Findings and Analytical Data

  • The spectral data for this compound prepared by these methods consistently match literature values, including characteristic 1H NMR signals for aromatic protons and methoxy group, 13C NMR chemical shifts, and high-resolution mass spectrometry confirming molecular weight.
  • Yields vary depending on the method and scale, with decarboxylative iodination providing moderate to high yields, and metal-free iodination offering a cleaner and potentially more sustainable alternative.
  • Purification by flash silica gel chromatography is standard, using petroleum ether/ethyl acetate gradients.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
1-Iodo-2-methoxy-4-(trifluoromethyl)benzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to participate in electrophilic aromatic substitution reactions allows chemists to introduce various functional groups into the aromatic system. This property is particularly useful in the development of pharmaceuticals and agrochemicals.

Synthetic Routes
Common synthetic methods include the iodination of 2-methoxy-4-(trifluoromethyl)benzene using iodine and oxidizing agents under mild conditions. This process can be optimized for high yield through the use of catalysts.

Medicinal Chemistry

Drug Development
The compound plays a significant role in medicinal chemistry as it is utilized in the design and synthesis of potential drug candidates. Its structural characteristics allow for targeted interactions with specific biological pathways, making it a valuable scaffold for developing therapeutic agents .

Case Studies
Research has indicated that derivatives of this compound exhibit biological activity against various targets, including cancer cell lines and bacterial strains. For instance, studies have demonstrated its effectiveness in inhibiting certain enzymes that are pivotal in disease progression.

Material Science

Advanced Materials Development
In material science, this compound is used to develop advanced materials with enhanced properties such as thermal stability and chemical resistance. Its unique trifluoromethyl group contributes to the material's performance under extreme conditions .

Applications in Coatings and Polymers
The compound is also explored for use in coatings and polymer formulations where improved durability and resistance to environmental degradation are desired. Research has shown that incorporating this compound into polymer matrices can significantly enhance their mechanical properties .

Summary Table of Applications

Application Area Details
Organic SynthesisBuilding block for complex organic molecules; participates in electrophilic substitutions.
Medicinal ChemistryUsed in drug development; effective against specific biological targets.
Material ScienceDevelopment of advanced materials; enhances thermal stability and chemical resistance.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences vs. Target Compound
1-Iodo-2-(trifluoromethyl)benzene 444-29-1 C₇H₄F₃I 272.01 I, CF₃ (ortho) No methoxy; CF₃ at ortho
1-Fluoro-4-iodo-2-(trifluoromethyl)benzene 59382-39-7 C₇H₃F₄I 290.00 F (para), I, CF₃ (ortho) Fluorine replaces methoxy
1-Iodo-2-nitro-4-(trifluoromethoxy)benzene 886762-35-2 C₇H₃F₃INO₃ 333.00 I, NO₂ (ortho), OCF₃ (meta) Nitro and trifluoromethoxy groups
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene 1402004-78-7 C₈H₅ClF₄O 228.57 Cl (ortho), F (meta), OCH₃, CF₃ Chlorine and fluorine substituents
4-Iodo-2-methyl-1-(trifluoromethyl)benzene 930599-57-8 C₈H₆F₃I 286.03 I, CH₃ (ortho), CF₃ (para) Methyl replaces methoxy

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in the target compound strongly withdraws electrons via inductive effects, activating the ring toward nucleophilic aromatic substitution (NAS) at the iodine position. Comparatively, analogs like 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene (with -NO₂ and -OCF₃) exhibit even greater electron deficiency, accelerating NAS but reducing stability .

Biological Activity

1-Iodo-2-methoxy-4-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The presence of both iodine and trifluoromethyl groups contributes to its unique chemical properties, influencing its interaction with biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

I C6H4(OCH3)(CF3)\text{I C}_6\text{H}_4(\text{OCH}_3)(\text{CF}_3)

This compound features:

  • An iodine atom (I) at the 1-position.
  • A methoxy group (-OCH₃) at the 2-position.
  • A trifluoromethyl group (-CF₃) at the 4-position.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability, while the iodine atom may participate in halogen bonding interactions, influencing binding affinity to target sites.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of halogenated compounds, including derivatives of this compound. The compound has shown promising results against various bacterial strains, suggesting its utility as a lead compound for antibiotic development .

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity by inhibiting key enzymes involved in tumor growth. For instance, studies on related trifluoromethyl-substituted compounds have demonstrated their ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Investigation of Anticancer EffectsShowed inhibition of proliferation in breast cancer cell lines.
Structure-Activity Relationship AnalysisIdentified key structural features contributing to biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via electrophilic aromatic substitution or nucleophilic displacement. For example, nitration of precursor aromatic rings followed by iodination under controlled conditions (e.g., using NaI in acidic media) can yield the target compound. Reaction optimization often involves adjusting temperature (60–80°C), solvent choice (DMF or DMSO for polar aprotic conditions), and catalysts (e.g., CuI for iodine incorporation). Purification via recrystallization or column chromatography ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify methoxy (-OCH3_3), trifluoromethyl (-CF3_3), and iodine substituents. The deshielding effect of -CF3_3 appears as distinct downfield shifts.
  • IR : Stretching vibrations for C-F (1100–1200 cm1^{-1}) and C-O (1250 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak at m/z 302.03 (C8_8H6_6F3_3IO) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. Twinned data may require robust refinement protocols .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards).
  • Ventilation : Use fume hoods to prevent inhalation (H335).
  • Storage : Store at 4°C in airtight containers to prevent degradation.
  • Waste Disposal : Segregate halogenated waste and consult certified disposal services .

Advanced Research Questions

Q. How do substituent electronic effects (-CF3_3, -OCH3_3, -I) influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The -CF3_3 group is strongly electron-withdrawing, directing electrophiles to the meta position, while -OCH3_3 (electron-donating) activates the para position. Iodine’s polarizability enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) model charge distribution to predict reactive sites .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate binding affinities with proteins (e.g., enzymes). The -CF3_3 group’s hydrophobicity enhances binding in hydrophobic pockets.
  • Quantum Mechanics : B3LYP/6-31G* basis sets calculate frontier molecular orbitals (HOMO/LUMO) to assess redox activity. Bond angle/length data from optimized geometries guide mechanistic studies .

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure determination?

  • Methodological Answer :

  • Twinning : Use SHELXD for initial phase determination and SHELXL for refinement. The HKLF5 format in SHELX handles twinned data by partitioning intensity contributions.
  • Disorder Modeling : Apply PART instructions in SHELXL to refine split positions for disordered -CF3_3 or methoxy groups. ADPs (anisotropic displacement parameters) validate thermal motion accuracy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Iodo-2-methoxy-4-(trifluoromethyl)benzene
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1-Iodo-2-methoxy-4-(trifluoromethyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.